N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide is a chemical compound with a unique structure that includes a thiophene ring substituted with cyano and dimethyl groups, and a cyclopropanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, affecting the reactivity of the thiophene ring. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide: Shares the thiophene and cyano groups but differs in the amide moiety.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide: Contains an imidazo[4,5-c]pyridine ring instead of a cyclopropane ring.
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring with a thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12N2OS/c1-6-7(2)15-11(9(6)5-12)13-10(14)8-3-4-8/h8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
BECMMQUAQPLPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C |
Origin of Product |
United States |
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